(S)-(+)-1-Indanol

Catalog No.
S2835328
CAS No.
25501-32-0
M.F
C9H10O
M. Wt
134.178
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-Indanol

CAS Number

25501-32-0

Product Name

(S)-(+)-1-Indanol

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-ol

Molecular Formula

C9H10O

Molecular Weight

134.178

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1

InChI Key

YIAPLDFPUUJILH-VIFPVBQESA-N

SMILES

C1CC2=CC=CC=C2C1O

solubility

not available

(S)-(+)-1-indanol is an indan-1-ol in which the carbon bearing the hydroxy group has S configuration.

(S)-(+)-1-Indanol (CAS: 25501-32-0) is a rigid, enantiopure bicyclic secondary alcohol that serves as a critical chiral building block in pharmaceutical manufacturing and asymmetric catalysis[1]. Unlike its achiral precursor, 1-indanone, or flexible aliphatic alcohols, the conformationally constrained indane ring of (S)-1-indanol provides a highly effective stereodirecting environment. In industrial procurement, its primary value lies in its high enantiomeric purity (>99% ee), which allows it to be used directly in stereospecific SN2 inversions or as a chiral ligand precursor [2]. By starting with the enantiopure (S)-form, chemists can reliably predict and control the stereochemistry of downstream active pharmaceutical ingredients (APIs) and advanced materials without the need for complex, yield-limiting late-stage resolution.

Attempting to substitute enantiopure (S)-(+)-1-Indanol with racemic 1-indanol or achiral 1-indanone fundamentally undermines process economics and product viability [1]. In pharmaceutical synthesis, such as the production of the Parkinson's drug Rasagiline, using the racemate necessitates a late-stage diastereomeric resolution (e.g., using L-tartaric acid), which mathematically caps the theoretical yield of the desired enantiomer at 50% and generates an equal volume of chemical waste [2]. Furthermore, substituting with the opposite (R)-enantiomer is not an option, as it leads to the formation of the inactive or off-target stereoisomer of the final API. Consequently, procuring the exact (S)-enantiomer is not merely a quality preference; it is a strict requirement to maintain commercial viability, avoid complex preparative chiral chromatography, and ensure the biological efficacy of the end product.

Stereoinvertive Yield Efficiency in API Synthesis

In the synthesis of (R)-Rasagiline, starting with (S)-1-indanol allows for a direct stereoinvertive N-alkylation (e.g., via mesylation and subsequent amine displacement), achieving high isolated yields of the correct API stereoisomer in a streamlined process [1]. Conversely, utilizing racemic 1-indanol or synthesizing from 1-indanone requires the formation of a racemic amine intermediate, which must then undergo diastereomeric resolution. This late-stage resolution limits the theoretical maximum yield to 50% and requires extensive recycling or discarding of the unwanted enantiomer[2].

Evidence DimensionMaximum theoretical yield of desired API enantiomer
Target Compound DataUp to 100% theoretical yield (via direct stereoinversion)
Comparator Or BaselineRacemic 1-indanol (Max 50% theoretical yield due to resolution limits)
Quantified Difference2x higher theoretical yield ceiling and a 50% reduction in chiral waste generation.
ConditionsIndustrial synthesis of (R)-1-aminoindan derivatives (e.g., Rasagiline).

Procuring the (S)-enantiomer directly eliminates the 50% yield penalty and the operational bottleneck of late-stage chiral resolution in pharmaceutical manufacturing.

Elimination of Preparative Chiral Chromatography Costs

When racemic mixtures of 1-indanol are used, separating the (S)- and (R)-enantiomers requires preparative liquid chromatography on specialized chiral stationary phases, such as cellulose tribenzoate[1]. The competitive adsorption isotherms (modeled via Bilangmuir or Toth equations) demonstrate that overloaded elution profiles suffer from significant peak overlap, restricting throughput and consuming massive volumes of high-purity solvents [1]. Procuring >99% ee (S)-1-indanol entirely bypasses this highly capital- and solvent-intensive downstream processing step.

Evidence DimensionDownstream chiral separation requirement
Target Compound Data0 preparative chiral chromatography steps required
Comparator Or BaselineRacemic 1-indanol (Requires overloaded preparative elution on chiral stationary phases)
Quantified DifferenceComplete elimination of chiral stationary phase and solvent costs associated with enantiomer resolution.
ConditionsPreparative-scale liquid chromatography using competitive Langmuir/Bilangmuir isotherms.

Bypassing preparative chiral chromatography drastically reduces capital expenditure and solvent waste during process scale-up.

Enantiomeric Control in Asymmetric Catalysis Ligands

(S)-1-indanol is frequently utilized as a rigid scaffold for the synthesis of chiral ligands, such as indanol-derived oxazaborolidines or phosphine ligands [1]. The enantiomeric purity of the starting alcohol directly translates to the stereodirecting capability of the resulting catalyst. A catalyst derived from enantiopure (S)-1-indanol can drive asymmetric reductions or alkylations with >95% enantiomeric excess (ee)[2]. If a racemic or partially resolved indanol is used, the resulting catalyst mixture will yield a corresponding drop in product ee, rendering the downstream asymmetric transformation useless for fine chemical production.

Evidence DimensionDownstream catalytic enantioselectivity (ee)
Target Compound Data>95% ee in target asymmetric transformations
Comparator Or BaselineRacemic 1-indanol (Yields racemic catalysts resulting in 0% ee)
Quantified DifferenceAbsolute control over product chirality vs. complete loss of stereocontrol.
ConditionsAsymmetric synthesis using indanol-derived chiral transition metal or organocatalysts.

For manufacturers of chiral catalysts, the enantiopurity of the procured (S)-1-indanol is the sole determinant of the final product's market value and functional performance.

Commercial Synthesis of (R)-Rasagiline and MAO-B Inhibitors

Directly following from its high stereoinvertive yield efficiency, (S)-1-indanol is the optimal starting material for synthesizing (R)-Rasagiline, a critical Parkinson's disease medication. By converting the (S)-hydroxyl group to a leaving group (such as a mesylate) and performing an SN2 displacement with propargylamine, manufacturers achieve the required (R)-stereocenter in high yield while completely avoiding the 50% waste penalty of late-stage racemic resolution [1].

Precursor for Chiral Ligands in Asymmetric Catalysis

Leveraging its rigid indane framework and defined stereochemistry, (S)-1-indanol is utilized to synthesize high-performance chiral ligands, including oxazaborolidines and specialized phosphine ligands. Procuring the enantiopure (S)-form ensures that the resulting catalysts deliver maximum enantiomeric excess (>95% ee) in downstream asymmetric reductions and carbon-carbon bond-forming reactions [2].

Synthesis of Rigid Chiral Intermediates for Antiviral APIs

The strict stereochemical requirements of HIV protease inhibitors, such as Indinavir analogs, rely on the precise spatial arrangement of the indane ring. (S)-1-indanol serves as a reliable, enantiopure building block to construct these complex multi-chiral-center APIs, ensuring that the final drug molecules possess the exact 3D conformation required for optimal biological target binding and therapeutic efficacy [3].

XLogP3

1.5

Wikipedia

(S)-(+)-1-indanol

Dates

Last modified: 08-17-2023

Explore Compound Types